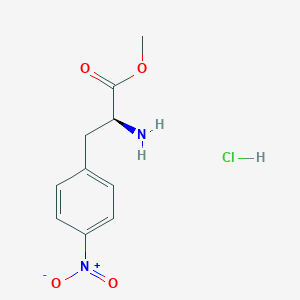

Methyl 4-nitro-L-phenylalaninate hydrochloride

Description

The exact mass of the compound 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHMRXRBXYHLRA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471074 | |

| Record name | Methyl 4-nitro-L-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17193-40-7 | |

| Record name | Methyl 4-nitro-L-phenylalaninate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17193-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-nitro-L-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Phenylalanine, 4-nitro-, methyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-nitro-L-phenylalaninate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-nitro-L-phenylalaninate hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocol, presents key quantitative data, and outlines its role as a versatile building block in medicinal chemistry.

Overview and Physicochemical Properties

This compound, with the CAS number 17193-40-7, is the methyl ester hydrochloride salt of 4-nitro-L-phenylalanine. The introduction of a nitro group onto the phenyl ring and the protection of the carboxylic acid as a methyl ester make it a valuable precursor for further chemical modifications, particularly in peptide synthesis and the creation of compound libraries for drug discovery. Its hydrochloride salt form enhances stability and improves handling characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClN₂O₄ | [1][2] |

| Molecular Weight | 260.67 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | TCI Chemicals |

| Melting Point | 210-214 °C | |

| Purity | ≥97% | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |

Synthesis Methodology

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-nitro-L-phenylalanine using methanol as both the solvent and reactant, with thionyl chloride serving as the catalyst for in situ generation of hydrochloric acid.

Experimental Protocol

This protocol is based on established laboratory procedures for Fischer esterification of amino acids.

Materials:

-

4-nitro-L-phenylalanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether or a mixture of methanol/ethyl acetate for recrystallization

Procedure:

-

Reaction Setup: A suspension of 4-nitro-L-phenylalanine in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the cooled suspension. This step is exothermic and generates HCl gas, which protonates the amino group and catalyzes the esterification.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled, and the excess methanol and thionyl chloride are removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization. This is often achieved by dissolving the crude solid in a minimal amount of hot methanol and then adding a less polar solvent like ethyl acetate or diethyl ether to induce precipitation of the pure hydrochloride salt.

-

Isolation and Drying: The crystalline product is collected by vacuum filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dried under vacuum to yield the final product.

Table 2: Summary of a Representative Synthesis

| Parameter | Value |

| Starting Material | (S)-2-amino-3-(4-nitrophenyl)propionic acid (0.995 g, 4.73 mmol) |

| Reagent | Thionyl chloride (1.03 mL, 14.2 mmol) |

| Solvent | Methanol (10 mL) |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | Overnight |

| Purification Method | Recrystallization from methanol/ethyl acetate |

| Product Yield | 1.012 g (95%) |

Characterization Data

The synthesized this compound is typically characterized by various analytical techniques to confirm its identity and purity.

Table 3: Analytical and Spectroscopic Data

| Technique | Data |

| Purity (HPLC) | >98.0% |

| Specific Rotation [α]²⁰/D | +7.0 to +10.0 deg (c=1, H₂O) |

| ¹H NMR | While specific experimental data for the hydrochloride salt is not readily available in public databases, the expected proton NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals for the aromatic protons (two doublets in the range of δ 7.5-8.3 ppm), the α-proton (a triplet or multiplet around δ 4.5 ppm), the β-protons (a multiplet around δ 3.3 ppm), and the methyl ester protons (a singlet around δ 3.7 ppm). The amine protons would likely appear as a broad singlet at a lower field. |

| FTIR (KBr) | The infrared spectrum is expected to exhibit characteristic absorption bands for the following functional groups: N-H stretching of the ammonium salt (broad band around 3000 cm⁻¹), C=O stretching of the ester (around 1740 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively). |

Note: The provided NMR and FTIR data are based on typical chemical shifts and absorption frequencies for the respective functional groups and may vary depending on the solvent and experimental conditions.

Visualizing the Synthesis and Application

Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward chemical transformation.

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Role as a Building Block in Peptide Synthesis

This compound is a valuable building block for introducing a 4-nitrophenylalanine residue into a peptide chain. The nitro group can be subsequently reduced to an amine, allowing for further functionalization.

Caption: A diagram showing the logical progression of using this compound in peptide synthesis and subsequent modifications.

References

An In-depth Technical Guide to the Synthesis of p-Nitrophenylalanine Methyl Ester Hydrochloride

This guide provides a comprehensive overview of the synthesis of p-nitrophenylalanine methyl ester hydrochloride, a valuable biochemical for proteomics research and a versatile building block in organic synthesis.[1][2] The following sections detail the chemical properties, a robust synthesis protocol derived from established methods, and a visual representation of the reaction pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

p-Nitrophenylalanine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of p-nitrophenylalanine.[3][4] Its key properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 17193-40-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂O₄·HCl | [1] |

| Molecular Weight | 260.67 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Melting Point | 210-214 °C | [2][3] |

| Synonyms | (S)-(+)-4-Nitrophenylalanine methyl ester hydrochloride, Methyl 4-nitro-L-phenylalaninate hydrochloride | [1][3] |

Synthesis Protocol: Fischer Esterification

The synthesis of p-nitrophenylalanine methyl ester hydrochloride is commonly achieved through a Fischer esterification reaction. This method involves the treatment of p-nitrophenylalanine with methanol in the presence of an acid catalyst, typically hydrogen chloride or thionyl chloride. The following protocol is a amalgamation of established procedures.[5][6][7]

Experimental Protocol

Materials:

-

p-Nitro-L-phenylalanine

-

Dry Methanol (MeOH)

-

Hydrogen Chloride (HCl) gas or Thionyl Chloride (SOCl₂)

-

Two-necked round-bottom flask

-

Stirring apparatus

-

Cooling bath (ice-salt or dry ice-acetone)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum drying oven

Procedure:

-

Acidification of Methanol: In a two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, cool 200 mL of dry methanol to -10°C using a cooling bath.[5] Carefully bubble dry hydrogen chloride gas through the methanol until saturation is achieved. Alternatively, thionyl chloride can be added dropwise to methanol at 0°C. For instance, 6.0 cm³ (82.1 mmol) of thionyl chloride can be added to 100 cm³ of methanol.[6]

-

Reaction: To the cold, acidified methanol, add 10.0 g (47.6 mmol) of p-nitrophenylalanine in one portion while stirring.[5]

-

Reaction Time: Allow the mixture to stir at room temperature for approximately 18-24 hours.[5][6]

-

Work-up: After the reaction is complete, evaporate the solution to near dryness using a rotary evaporator.[5]

-

Isolation of Product: Collect the precipitated solid product using a Büchner funnel.[5]

-

Drying: Dry the collected product under vacuum at approximately 50°C.[5]

Expected Yield: A typical yield for this reaction is approximately 88.3%.[5]

Characterization: The product can be characterized by Thin Layer Chromatography (TLC). The free amino ester, when run in a solvent system of chloroform to methanol (4:1), should exhibit an Rf value in the range of 0.85-0.88.[5]

Reaction Pathway

The synthesis of p-nitrophenylalanine methyl ester hydrochloride from p-nitrophenylalanine proceeds via an acid-catalyzed esterification. The reaction mechanism is illustrated in the diagram below.

Caption: Fischer esterification of p-nitrophenylalanine.

References

- 1. scbt.com [scbt.com]

- 2. biosynth.com [biosynth.com]

- 3. (S)-(+)-4-Nitrophenylalanine methyl ester 97 17193-40-7 [sigmaaldrich.com]

- 4. 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Methyl 4-nitro-L-phenylalaninate hydrochloride

CAS Number: 17193-40-7

This technical guide provides a comprehensive overview of Methyl 4-nitro-L-phenylalaninate hydrochloride, a key building block for researchers, scientists, and professionals in drug development and material science.

Chemical and Physical Properties

This compound is a derivative of the essential amino acid L-phenylalanine. The introduction of a nitro group to the phenyl ring enhances its chemical reactivity, making it a versatile intermediate in organic synthesis. It is typically supplied as a white to off-white crystalline powder.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 17193-40-7 | [1][3] |

| Molecular Formula | C₁₀H₁₃ClN₂O₄ | [3][4] |

| Molecular Weight | 260.67 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 210-214 °C | |

| Optical Rotation | [α]D²⁰ = +7.0 to +10.0 deg (c=1, H₂O) | [5] |

| Purity | ≥98.0% (HPLC) | [1][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |

| Storage | Store at 2-8°C in a cool, dark place. | [5][7] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | [3] |

| InChI | InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1 | [4] |

| InChIKey | BTHMRXRBXYHLRA-FVGYRXGTSA-N | [4] |

| SMILES | COC(=O)--INVALID-LINK--[O-]">C@HN.Cl | [4] |

| PubChem CID | 11715866 | [3] |

| MDL Number | MFCD00135754 | [1] |

Synthesis

The synthesis of this compound typically involves the esterification of 4-nitro-L-phenylalanine. A common method is the reaction of the amino acid with thionyl chloride in methanol.

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of the analogous compound, L-phenylalanine methyl ester hydrochloride, and is a representative method.[6][8]

Materials:

-

4-nitro-L-phenylalanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

A suspension of 4-nitro-L-phenylalanine (1 equivalent) is prepared in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The flask is cooled in an ice bath (0°C).

-

Thionyl chloride (3 equivalents) is added dropwise to the stirred suspension.[6]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until completion (usually overnight).[6]

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure using a rotary evaporator.[8]

-

The resulting crude product is triturated with diethyl ether to induce crystallization.[9]

-

The white solid precipitate of this compound is collected by vacuum filtration, washed with diethyl ether, and dried under vacuum.[8][9]

Applications

This compound is a valuable building block in several areas of research and development.[1]

Peptide Synthesis

This compound is widely used as a precursor for the incorporation of the 4-nitrophenylalanine residue into peptides.[1] The nitro group can serve as a useful handle for further modifications or as a spectroscopic probe. The hydrochloride salt of the amino ester is typically neutralized in situ before coupling with an N-protected amino acid.

General Peptide Coupling Workflow:

-

Neutralization: The amine hydrochloride is neutralized using a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to liberate the free amine.[10]

-

Activation: The carboxylic acid of the N-protected amino acid to be coupled is activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[10][11]

-

Coupling: The activated carboxylic acid is then reacted with the free amine of the Methyl 4-nitro-L-phenylalaninate to form the peptide bond.

Pharmaceutical and Biochemical Research

Material Science

The reactivity of this compound also lends itself to applications in material science. It can be used to create functionalized polymers and other advanced materials with specific properties.[1]

Signaling Pathways

Currently, there is no specific signaling pathway information available in public databases for this compound. As a derivative of an amino acid, its biological effects would be highly dependent on the larger molecule it is incorporated into.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for research and development purposes. The information provided is based on publicly available data and should be used in conjunction with other resources and professional judgment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H13ClN2O4 | CID 11715866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride | 17193-40-7 | TCI AMERICA [tcichemicals.com]

- 6. L-4-Nitrophenylalanine methyl ester hydrochloride | 17193-40-7 [chemicalbook.com]

- 7. 4-Nitro-L-phenylalanine methyl ester hydrochloride | 17193-40-7 | FN45027 [biosynth.com]

- 8. rsc.org [rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. bachem.com [bachem.com]

- 11. nbinno.com [nbinno.com]

physical and chemical properties of L-4-Nitrophenylalanine methyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of L-4-Nitrophenylalanine methyl ester hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound as a key building block in the synthesis of complex molecules and novel therapeutic agents.

Core Physical and Chemical Properties

L-4-Nitrophenylalanine methyl ester hydrochloride is a derivative of the amino acid L-phenylalanine, featuring a nitro group on the phenyl ring and a methyl ester at the carboxyl terminus. It is commonly supplied as a hydrochloride salt to improve its stability and handling.

Physical Properties

The physical characteristics of L-4-Nitrophenylalanine methyl ester hydrochloride are summarized in the table below, providing a consolidated view of its key attributes.

| Property | Value | References |

| Appearance | White to off-white or light yellow powder/crystal | |

| Melting Point | 204 - 214 °C | [1][2] |

| Optical Rotation | [α]D20 = +7.0 to +10.0° (c=1, H₂O) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

Chemical Properties

The fundamental chemical identifiers and properties of L-4-Nitrophenylalanine methyl ester hydrochloride are detailed in the following table.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₃ClN₂O₄ | [1] |

| Molecular Weight | 260.67 g/mol | [1][3] |

| CAS Number | 17193-40-7 | [1][3] |

| InChI Key | BTHMRXRBXYHLRA-FVGYRXGTSA-N | [4] |

| SMILES | COC(=O)--INVALID-LINK--[O-]">C@HN.Cl | [4] |

| Purity | Typically ≥98% (HPLC) |

Experimental Protocols

Synthesis of L-4-Nitrophenylalanine Methyl Ester Hydrochloride

A common method for the synthesis of L-4-Nitrophenylalanine methyl ester hydrochloride involves the esterification of L-4-Nitrophenylalanine.[1]

Materials:

-

L-4-Nitrophenylalanine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate (EtOAc)

Procedure:

-

A suspension of (S)-2-amino-3-(4-nitrophenyl)propionic acid (0.995 g, 4.73 mmol) is prepared in 10 mL of methanol.[1]

-

The suspension is cooled to 0 °C in an ice bath.[1]

-

Thionyl chloride (1.03 mL, 14.2 mmol) is added dropwise to the cooled suspension.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature.[1]

-

The mixture is then heated to reflux and stirred overnight.[1]

-

Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[1]

-

The resulting crude product is purified by recrystallization from a methanol/ethyl acetate solvent mixture to yield (S)-4-nitrophenylalanine methyl ester hydrochloride.[1]

Spectral Data

Detailed and verified spectral data such as ¹H NMR, ¹³C NMR, and IR spectra for L-4-Nitrophenylalanine methyl ester hydrochloride are not consistently available in the public domain. One source provides the following ¹H NMR data for a similar compound, which may serve as a reference: ¹H NMR (220 MHz, D₂O, pH 1.5) δ 8.20 (d, 2H, J=10.0), 7.53 (d, 2H, J=10.0), 4.55 (t, 1H, J=5.00), 3.84 (s, 3H), 3.43 (m, 2H).[5] Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.

Biological Activity and Applications

L-4-Nitrophenylalanine methyl ester hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and is a valuable tool in biochemical research.[1] It is a key building block for peptide synthesis and has been utilized in the preparation of potent anti-HBV agents.[1] As a derivative of phenylalanine, it belongs to a class of compounds that have been explored as ergogenic supplements, potentially influencing the secretion of anabolic hormones and providing fuel during exercise.[6][7]

Signaling Pathways

There is no available information in the reviewed literature to suggest that L-4-Nitrophenylalanine methyl ester hydrochloride directly participates in or modulates specific signaling pathways. Its primary role is that of a synthetic intermediate.

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of L-4-Nitrophenylalanine methyl ester hydrochloride.

Caption: Synthesis and Purification Workflow.

References

- 1. L-4-Nitrophenylalanine methyl ester hydrochloride | 17193-40-7 [chemicalbook.com]

- 2. (S)-(+)-4-Nitrophenylalanine methyl ester 97 17193-40-7 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. GSRS [precision.fda.gov]

- 5. prepchem.com [prepchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CAS#:17193-40-7 | L-4-Nitrophenylalanine methyl ester hydrochloride | Chemsrc [chemsrc.com]

Solubility Profile of Methyl 4-nitro-L-phenylalaninate Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 4-nitro-L-phenylalaninate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document summarizes known solubility characteristics, provides detailed experimental protocols for solubility determination, and outlines a general workflow for such assessments.

Core Solubility Data

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, qualitative information is available from chemical suppliers and databases. The compound is generally described as a white to light yellow crystalline powder.[1] Its hydrochloride salt form typically enhances stability and solubility in polar solvents.

A summary of the reported qualitative solubility in various organic solvents is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Family | Solvent | Solubility |

| Chlorinated | Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] | |

| Ester | Ethyl Acetate | Soluble[1] |

| Sulfoxide | Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Ketone | Acetone | Soluble[1] |

Note: "Soluble" is a qualitative term. The actual concentration to which the compound can be dissolved may vary. It is imperative to experimentally determine quantitative solubility for specific applications.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents. These protocols are based on standard laboratory practices for solubility assessment of amino acid derivatives.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a straightforward approach to determine solubility by measuring the mass of the dissolved solute in a saturated solution.

Materials:

-

This compound

-

Selected organic solvent (e.g., Acetone, DMSO, Chloroform)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a pre-warmed syringe fitted with a 0.45 µm filter to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen or in a drying oven at a temperature below the compound's decomposition point.

-

Mass Determination: Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn (L)

Protocol 2: UV-Visible Spectrophotometry Method

This method is suitable for compounds with a chromophore, such as the nitro group in this compound, and offers higher throughput than the gravimetric method.

Materials:

-

This compound

-

Selected organic solvent (UV-grade)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range.

-

Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method to prepare a saturated solution and separate the solid phase.

-

Dilution of Supernatant: Carefully withdraw a small, precise volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility (S) is then calculated by accounting for the dilution factor:

S (g/L) = Concentration of diluted sample (g/L) x Dilution factor

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

This guide provides a foundational understanding of the solubility of this compound and practical methods for its quantitative determination. For any specific application, it is crucial to perform experimental validation to ascertain the precise solubility under the conditions of use.

References

Stability and Storage of p-Nitrophenylalanine Methyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for p-nitrophenylalanine methyl ester hydrochloride (CAS Number: 17193-40-7).[1][2][3] This compound is a key building block in peptide synthesis and various other applications in biochemical research and pharmaceutical development.[1][2] Understanding its stability profile is critical for ensuring the integrity of experimental results and the quality of synthesized products.

While specific, publicly available quantitative stability studies on this exact molecule are limited, this guide synthesizes information from supplier safety data sheets, general knowledge of amino acid ester stability, and regulatory guidelines for forced degradation studies to provide a robust framework for its handling and storage.

Stability Profile

p-Nitrophenylalanine methyl ester is supplied as a hydrochloride salt to enhance its stability.[4] The protonated amine group in the salt form reduces the nucleophilicity of the free amine, which can otherwise lead to intra- or intermolecular reactions. Generally, the compound is considered stable when stored under recommended conditions. However, like many esters, it is susceptible to degradation under certain environmental stresses.

The primary degradation pathway for p-nitrophenylalanine methyl ester hydrochloride is the hydrolysis of the methyl ester bond, which would yield p-nitrophenylalanine. Other potential degradation reactions include those involving the nitro group, such as reduction to an amino group under reducing conditions.

Storage Recommendations

To ensure the long-term stability and purity of p-nitrophenylalanine methyl ester hydrochloride, it is essential to adhere to proper storage conditions. The recommendations from various suppliers are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool location. Specific recommendations include 4°C and 2-8°C.[5] For solutions in solvent, storage at -20°C (for 1 month) or -80°C (for 6 months) is advised.[5] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store in a dry, well-ventilated place.[6] | Minimizes exposure to moisture, which can cause hydrolysis of the ester. |

| Container | Keep the container tightly closed. | Prevents the ingress of moisture and atmospheric contaminants. |

| Light | Store away from direct light. | While specific photostability data is not available, it is a general good practice for complex organic molecules. |

| Incompatibilities | Store away from strong oxidizing agents. | To prevent potential reactions with the amino acid structure. |

Potential Degradation Pathways

The chemical structure of p-nitrophenylalanine methyl ester hydrochloride contains two primary functional groups susceptible to degradation: the methyl ester and the nitro group. The most probable degradation pathways are hydrolysis and reduction.

Caption: Potential degradation pathways for p-nitrophenylalanine methyl ester hydrochloride.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of p-nitrophenylalanine methyl ester hydrochloride, a series of forced degradation studies should be conducted. These studies, guided by the International Council for Harmonisation (ICH) guidelines (ICH Q1A(R2)), are designed to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8][9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for these studies. The method must be able to separate the parent compound from all process impurities and degradation products.[10][11][12][13]

General Forced Degradation Protocol

The following table outlines a general protocol for forced degradation studies. The specific conditions may need to be adjusted based on the observed stability of the compound.

| Stress Condition | Proposed Method | Purpose |

| Acid Hydrolysis | Dissolve in 0.1 M HCl and heat at 60°C for a specified time. | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |

| Base Hydrolysis | Dissolve in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before analysis. | To assess stability in alkaline conditions and identify base-catalyzed degradation products, primarily ester hydrolysis. |

| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. | To evaluate susceptibility to oxidation. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 70°C) for an extended period. | To determine the impact of high temperature on the solid-state stability. |

| Photostability | Expose the solid compound and a solution to a combination of visible and UV light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). | To assess the impact of light exposure on stability. |

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability studies on p-nitrophenylalanine methyl ester hydrochloride.

Caption: A typical experimental workflow for assessing the stability of a compound.

Conclusion

p-Nitrophenylalanine methyl ester hydrochloride is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment in a tightly sealed container. The primary potential for degradation comes from hydrolysis of the methyl ester, particularly in the presence of moisture and at non-neutral pH. For researchers and drug development professionals, adherence to these storage guidelines is paramount to ensure the compound's integrity. When developing new formulations or analytical methods, conducting forced degradation studies is a critical step to understand the full stability profile and to develop robust, stability-indicating assays.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pschemicals.com [pschemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. L-4-Nitrophenylalanine methyl ester hydrochloride | 17193-40-7 [chemicalbook.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. biopharminternational.com [biopharminternational.com]

- 9. ijcrt.org [ijcrt.org]

- 10. jocpr.com [jocpr.com]

- 11. scispace.com [scispace.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ijtsrd.com [ijtsrd.com]

An In-depth Technical Guide to the Safety of Methyl 4-nitro-L-phenylalaninate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for Methyl 4-nitro-L-phenylalaninate hydrochloride (CAS No: 17193-40-7). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding for professionals in research and development. This compound is a derivative of the amino acid phenylalanine and is primarily used in peptide synthesis and as an intermediate in the creation of various pharmaceutical compounds.[1][2][3][4]

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for correct handling, storage, and stoichiometric calculations in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 17193-40-7 | [5][6] |

| Molecular Formula | C10H13ClN2O4 | [1][5][7] |

| Molecular Weight | 260.67 g/mol | [1][5][6] |

| Appearance | White to off-white crystalline powder/solid | [3][8] |

| Melting Point | 210 - 224 °C | [6][7] |

| Purity | Typically ≥97-98% | [3][6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |

| Synonyms | 4-Nitro-L-phenylalanine methyl ester hydrochloride, p-Nitrophenylalanine methyl ester hydrochloride | [6] |

Hazard Identification and Classification

There is some inconsistency across safety data sheets regarding the hazard classification of this compound. While some sources do not classify it as hazardous under OSHA or GHS standards[8][9], others indicate potential for toxicity and irritation.[10][11] A conservative approach is therefore recommended.

| Hazard Type | Classification & Statement | Source(s) |

| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled. One source warns it may cause severe injury or death. | [10][11] |

| Skin Irritation | May cause skin irritation. | [11] |

| Eye Irritation | May cause serious eye irritation. | [11] |

| Specific Hazards | Upon combustion, it may decompose and release poisonous fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas. | [8][12] |

First-Aid Protocols

In the event of exposure, immediate and appropriate first-aid is crucial. The following procedures should be followed.

Experimental Protocol for First-Aid Response: The methodologies for first-aid are standardized emergency response procedures.

-

Scene Assessment: Before providing aid, ensure the area is safe. If the individual is in a contaminated area, and it is safe to do so, move them to fresh air. The first-aider must wear appropriate personal protective equipment (PPE), such as rubber gloves and safety goggles.[13]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position that is comfortable for breathing. If breathing is difficult, administer oxygen.[14] If the victim is not breathing, provide artificial respiration, avoiding mouth-to-mouth if the substance was ingested or inhaled.[14] Seek medical attention if the person feels unwell.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water and soap.[14] If skin irritation develops or persists, seek medical advice.

-

Eye Contact: Immediately flush the eyes cautiously with water for at least 15 minutes.[8][14] If contact lenses are present and can be easily removed, do so. Continue rinsing. If eye irritation persists, it is necessary to get medical attention.

-

Ingestion: Rinse the mouth thoroughly with water.[14] Do not induce vomiting.[14] Never give anything by mouth to an unconscious person.[14] Call a doctor or a Poison Control Center for guidance.[14]

Emergency Procedures

Proper protocols for emergencies such as fires or accidental spills are critical to maintaining a safe laboratory environment.

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[2]

-

Specific Hazards: The substance is not combustible itself but may decompose in high temperatures to produce corrosive and toxic fumes, including NOx, CO, CO2, and HCl gas.[10][12]

-

Protocol for Firefighters: Fire-extinguishing work should be done from the windward side. Uninvolved personnel should be evacuated to a safe location. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[12][14] If it is safe, movable containers should be removed from the vicinity of the fire.

Experimental Protocol for Spill Containment and Cleanup:

-

Evacuation and Control: Control entry to the leakage area by roping it off. Keep all non-essential personnel away and upwind of the spill.[13]

-

Personal Protection: Anyone involved in the cleanup must use appropriate personal protective equipment, including a dust respirator, protective gloves, safety goggles, and protective clothing.[15]

-

Containment: Prevent the spilled product from entering drains or waterways.[15]

-

Cleanup: Carefully sweep the solid material to collect it into an airtight, labeled container.[13][15] This should be done in a way that avoids dispersing dust.[13]

-

Disposal: The collected material must be promptly disposed of in accordance with all appropriate local and national laws and regulations.[13]

Handling, Storage, and Personal Protection

Adherence to proper handling and storage procedures is the primary method of preventing exposure.

| Aspect | Recommendations | Source(s) |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use with local exhaust ventilation. Wash hands and face thoroughly after handling. | [15] |

| Storage | Keep container tightly closed. Store in a cool, dark, and dry place. For long-term stability, store at -20°C. Store away from incompatible materials such as strong oxidizing agents. | [1][13] |

Engineering controls, such as a closed system or local exhaust ventilation, should be in place.[13] A safety shower and eye bath must be readily available.

Stability and Reactivity

Understanding the chemical stability and reactivity is key to safe storage and handling.

| Parameter | Description | Source(s) |

| Chemical Stability | Stable under normal and recommended storage conditions. | [8][16] |

| Conditions to Avoid | Heat, formation of dust, and exposure to moist air or water. | [8][12] |

| Incompatible Materials | Strong oxidizing agents and strong acids. | [8][16][17] |

| Hazardous Decomposition | Combustion or high temperatures can produce Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen chloride gas. | [8][12] |

| Hazardous Reactions | None reported under normal processing conditions. | [8] |

Toxicological and Ecological Information

Comprehensive toxicological and ecological data for this compound is largely unavailable in the public domain.

-

Toxicological Information: Most safety data sheets indicate that the toxicological properties have not been fully investigated.[8] No quantitative data, such as LD50 or LC50 values, are available.[14][16] There is no information available regarding carcinogenic, mutagenic, or reproductive effects.[9][16]

-

Ecological Information: There is no data available on ecotoxicity, persistence, degradability, or bioaccumulative potential.[8][14] It is advised to prevent the substance from entering the environment.[13]

References

- 1. adooq.com [adooq.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. L-4-Nitrophenylalanine methyl ester hydrochloride | 17193-40-7 [chemicalbook.com]

- 5. This compound | C10H13ClN2O4 | CID 11715866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(+)-4-Nitrophenylalanine methyl ester 97 17193-40-7 [sigmaaldrich.com]

- 7. 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. L-4-Nitrophenylalanine methyl ester hydrochloride(17193-40-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. Methyl L-phenylalaninate hydrochloride | C10H14ClNO2 | CID 75736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. echemi.com [echemi.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. peptide.com [peptide.com]

- 17. peptide.com [peptide.com]

Spectroscopic and Synthetic Profile of Methyl 4-nitro-L-phenylalaninate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 4-nitro-L-phenylalaninate hydrochloride, a key intermediate in peptide synthesis and a valuable building block in medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, outlines the experimental protocols for these analyses, and presents a representative workflow for its application in solid-phase peptide synthesis (SPPS).

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the identification, characterization, and quality control of the compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~8.20 | Doublet | ~10.0 | 2 | Aromatic C-H (ortho to NO₂) |

| ~7.53 | Doublet | ~10.0 | 2 | Aromatic C-H (meta to NO₂) |

| ~4.55 | Triplet | ~5.0 | 1 | α-CH |

| ~3.84 | Singlet | - | 3 | OCH₃ |

| ~3.43 | Multiplet | - | 2 | β-CH₂ |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Ester) |

| ~147 | Aromatic C-NO₂ |

| ~143 | Aromatic C (quaternary) |

| ~131 | Aromatic C-H |

| ~124 | Aromatic C-H |

| ~55 | α-CH |

| ~53 | OCH₃ |

| ~37 | β-CH₂ |

Note: This data is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound provides valuable information about its functional groups. The spectra are typically acquired using techniques such as Potassium Bromide (KBr) pellets or Attenuated Total Reflectance (ATR).

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400-3000 | Strong, Broad | N-H stretch (Amine hydrochloride) |

| ~3000-2800 | Medium | C-H stretch (Aromatic and Aliphatic) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |

| ~1520, ~1350 | Strong | N-O stretch (Nitro group) |

| ~1250 | Strong | C-O stretch (Ester) |

Source: Information regarding the availability of FTIR and ATR-IR spectra can be found on PubChem, though the detailed peak list is not provided.[1] The assignments are based on established correlations.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data. The following sections outline the methodologies for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). The choice of solvent is critical and should be noted in the data record.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range that covers all expected proton signals (e.g., 0-10 ppm).

-

Temperature: 298 K (25 °C).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum and assign the signals to the respective protons.

-

Identify and assign the peaks in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded prior to the sample scan.

-

-

Data Processing:

-

The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional groups.

-

Application in Peptide Synthesis: A Workflow

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The nitro group can serve as a protecting group for the para position of the phenyl ring or can be reduced to an amine for further functionalization. The following diagram illustrates a typical workflow for incorporating this amino acid into a peptide chain using Fmoc-based SPPS.

This workflow demonstrates the iterative nature of SPPS, involving sequential coupling, washing, and deprotection steps to build the peptide chain on a solid support. The use of this compound (in its Fmoc-protected form for synthesis) allows for the site-specific incorporation of a nitro-functionalized phenylalanine residue.

References

Methodological & Application

Application Notes and Protocols for Methyl 4-nitro-L-phenylalaninate Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties such as stability, potency, and target selectivity. Methyl 4-nitro-L-phenylalaninate hydrochloride is a valuable building block that introduces a nitro group on the phenyl ring of phenylalanine. This modification can serve as a photo-labile protecting group, a precursor for further chemical modifications, or a probe to study peptide-protein interactions. These application notes provide detailed protocols for the efficient incorporation of this compound into peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Core Applications

The unique properties of the 4-nitrophenylalanine residue can be leveraged for several applications in peptide science:

-

Photo-cleavable Peptides: The nitro group can be photochemically cleaved, allowing for the controlled release of peptides or the generation of reactive species at a specific time and location.

-

Synthesis of Peptide Analogs: The nitro group can be reduced to an amine, which can then be further functionalized to create a diverse library of peptide analogs with modified properties.

-

Probing Molecular Interactions: The nitro group can act as a spectroscopic probe to study the local environment within a peptide or at the interface of a peptide-protein complex.

-

Enhanced Biological Activity: The introduction of a 4-nitrophenylalanine residue can modulate the biological activity of a peptide. For example, it has been shown that incorporating this amino acid into T helper cell epitopes can enhance their ability to activate naïve CD4+ T cells.[1]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle for the incorporation of this compound.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure®

-

-

Base for neutralization:

-

N,N-Diisopropylethylamine (DIPEA)

-

2,4,6-Collidine

-

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin with a fresh portion of 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

In Situ Neutralization and Coupling of this compound:

-

Activation: In a separate vial, dissolve this compound (3 eq.), the chosen coupling reagent (e.g., HATU, 3 eq.), and an additive if required (e.g., HOAt, 3 eq.) in DMF.

-

Neutralization and Coupling: Add the base (e.g., DIPEA or 2,4,6-collidine, 6 eq.) to the activation mixture and immediately add the solution to the deprotected peptide-resin. This "in situ neutralization" approach, where neutralization occurs simultaneously with coupling, has been shown to be effective for amino acid hydrochlorides.[2]

-

Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the potential steric hindrance and electronic effects of the nitro group.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), a second coupling is recommended.

-

-

Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Saponification of the C-terminal Methyl Ester

This step is necessary if a C-terminal carboxylic acid is desired.

Materials:

-

Peptide-resin with C-terminal Methyl 4-nitro-L-phenylalaninate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Wash the fully assembled peptide-resin with THF.

-

Prepare a 1 M aqueous solution of LiOH.

-

Treat the resin with a mixture of 1 M LiOH (aq) and THF (1:3 v/v).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by cleaving a small amount of resin and analyzing the product by LC-MS to confirm the hydrolysis of the methyl ester.

-

Once the reaction is complete, wash the resin thoroughly with water, a dilute solution of HCl (e.g., 0.1 M) to neutralize the excess base, water, DMF, and DCM.

-

Dry the resin under vacuum.

Protocol 3: Peptide Cleavage and Deprotection

Procedure:

-

Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification and Analysis

Procedure:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient.

-

Collect fractions containing the desired peptide.

-

Confirm the purity and identity of the purified peptide by analytical RP-HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF).

Data Presentation

Table 1: Recommended Coupling Reagents and Conditions for this compound

| Coupling Reagent | Additive | Base (eq.) | Activation Time | Coupling Time | Notes |

| HATU | HOAt | DIPEA or Collidine (2) | 2-5 min | 2-4 h | Recommended for sterically hindered amino acids.[3] |

| HBTU | HOBt | DIPEA or Collidine (2) | 2-5 min | 2-4 h | A common and effective coupling reagent. |

| DIC | OxymaPure® | N/A | In situ | 2-4 h | Minimizes racemization. |

Table 2: Troubleshooting Common Issues in SPPS with this compound

| Issue | Possible Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the nitro-phenyl group. Aggregation of the growing peptide chain. | Perform a second coupling with fresh reagents. Switch to a more potent coupling reagent like HATU. Use a solvent mixture known to improve solvation, such as DMF/NMP. |

| Low Yield after Cleavage | Incomplete saponification of the methyl ester. Side reactions involving the nitro group. | Increase the saponification reaction time or temperature. Ensure complete removal of piperidine after Fmoc deprotection to avoid side reactions. |

| Presence of Deletion Peptides | Inefficient coupling at one or more steps. | Optimize coupling times and reagent concentrations. |

Visualizations

Experimental Workflow for SPPS

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Logical Relationship for In Situ Neutralization and Coupling

Caption: Simultaneous activation and neutralization for efficient coupling.

Potential Side Reactions and Mitigation

-

Racemization: While phenylalanine derivatives are generally less prone to racemization, the use of strong activating agents and extended coupling times can increase this risk. The use of additives like OxymaPure® with DIC can minimize racemization.

-

Nitro Group Reduction: The nitro group is generally stable to the conditions of Fmoc-SPPS and TFA cleavage. However, prolonged exposure to certain scavengers or harsh cleavage conditions could potentially lead to its reduction. It is advisable to use standard cleavage cocktails and times.

-

Aspartimide Formation: If the peptide sequence contains Asp or Asn residues, the use of piperidine for Fmoc deprotection can lead to aspartimide formation. Using a milder base or a DBU/piperidine mixture can mitigate this side reaction.

Conclusion

This compound is a versatile building block for the synthesis of modified peptides with unique properties. The protocols outlined in these application notes, particularly the use of in situ neutralization for coupling and on-resin saponification for C-terminal deprotection, provide a robust framework for its successful incorporation into peptide sequences via SPPS. Careful optimization of coupling conditions and monitoring of potential side reactions will enable researchers to harness the full potential of this unnatural amino acid in their drug discovery and chemical biology endeavors.

References

Application Note & Protocol: Solution-Phase Peptide Coupling with p-Nitrophenylalanine Methyl Ester Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solution-phase peptide synthesis (SPPS) is a fundamental technique for constructing short peptides and is particularly advantageous for large-scale synthesis. This method involves the sequential coupling of amino acid residues in a homogenous solution, often requiring the protection of reactive functional groups to ensure regioselectivity and prevent side reactions. p-Nitrophenylalanine is a non-canonical amino acid of significant interest in medicinal chemistry. Its incorporation into peptides can serve multiple purposes, including acting as a photo-cleavable group, a fluorescent quencher, or a precursor for further chemical modification via reduction of the nitro group.[1][2]

This document provides a detailed protocol for the solution-phase coupling of an N-terminally protected amino acid to the free amino group of (S)-4-nitrophenylalanine methyl ester hydrochloride. The protocol utilizes the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) coupling strategy, which is effective in minimizing racemization and promoting high yields.[3][4]

Materials and Reagents

| Reagent | Recommended Grade | Notes |

| (S)-4-Nitrophenylalanine methyl ester HCl | ≥97% | The amino-component of the coupling reaction. |

| N-α-Protected Amino Acid (e.g., Boc-Ala-OH) | Synthesis Grade | The carboxyl-component of the coupling reaction. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) | Synthesis Grade | Carbodiimide coupling agent.[5] |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Racemization suppressing additive.[3] |

| N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) | Anhydrous/Peptide Grade | Non-nucleophilic base for neutralization.[6][7] |

| Dichloromethane (DCM) | Anhydrous | Primary reaction solvent. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Co-solvent if solubility is an issue. |

| Ethyl Acetate (EtOAc) | ACS Grade | For extraction and chromatography. |

| Hexanes | ACS Grade | For chromatography. |

| Hydrochloric Acid (HCl), 1 M aqueous | ACS Grade | For aqueous work-up. |

| Sodium Bicarbonate (NaHCO₃), saturated aqueous | ACS Grade | For aqueous work-up. |

| Brine (saturated NaCl), aqueous | ACS Grade | For aqueous work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Grade | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |

| Thin-Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | For reaction monitoring. |

Experimental Protocols

This protocol is divided into three main stages: preparation of the free amine, the coupling reaction, and the subsequent work-up and purification.

Stage 1: In Situ Neutralization of p-Nitrophenylalanine Methyl Ester Hydrochloride

The hydrochloride salt of the amino ester must be neutralized to generate the free amine, which acts as the nucleophile in the coupling reaction. This is typically performed in situ just before the coupling step.

-

Dissolve (S)-4-nitrophenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 10 mL per mmol).

-

Cool the solution to 0 °C using an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1 eq) dropwise to the stirred solution.[6][8]

-

Stir the mixture at 0 °C for 20-30 minutes. The resulting solution containing the free amine is used directly in the next stage.

Stage 2: Peptide Coupling Reaction

This stage involves the activation of the N-protected amino acid's carboxyl group and its subsequent reaction with the prepared free amine.

-

In a separate reaction flask, dissolve the N-α-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq) and HOBt (1.1-1.2 eq) in anhydrous DCM.[4][6]

-

Cool this solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.1 eq) to the cooled solution in one portion. A transient suspension may form.[9]

-

Stir the activation mixture at 0 °C for 30 minutes. The formation of the HOBt-ester intermediate is indicated by the solution becoming clearer.[4]

-

To this activated mixture, add the cold solution of free p-nitrophenylalanine methyl ester (from Stage 1) via cannula or dropwise.

-

Allow the combined reaction mixture to warm slowly to room temperature and stir overnight (12-18 hours).

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting amino acid is a key indicator of completion.

Stage 3: Work-up and Purification

After the reaction is complete, the crude product is isolated from the reaction mixture and purified.

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes to yield the pure protected dipeptide.[6]

-

The purified peptide fractions, identified by TLC, are combined and the solvent is removed under reduced pressure. The resulting product is typically a white or pale-yellow solid/oil.

Data Presentation

The efficiency of peptide coupling reactions can be influenced by the specific amino acids being coupled and the chosen reagents. The following table provides illustrative yield data for dipeptide synthesis using the EDC/HOBt methodology, which is representative of the expected outcomes for the protocol described above.

| N-Protected Amino Acid | Amino Ester Component | Coupling Reagents | Reported Yield (%) |

| Boc-Phe-OH | H-Leu-OMe·HCl | IBCF, NMM | ~85 |

| Z-Asp(OMe)-OH | H-Phe-OMe·HCl | EDC·HCl, HOBt | ~80-90 |

| Acetyl-Pro-OH | H-Phe-OMe·HCl | IBCF, NMM | 80-90 |

| Boc-Pro-Gly-Leu-Ser-Phe-Ala-Phe-OH | (Cyclization) | p-Nitrophenol, TEA | (not specified) |

(Note: Yields are highly substrate-dependent. IBCF: Isobutylchloroformate, NMM: N-Methylmorpholine. Data compiled from representative literature.[6][7][10][11])

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the experimental workflow and the chemical transformation occurring during the coupling process.

Caption: Experimental workflow for dipeptide synthesis.

Caption: Overall chemical reaction scheme.

References

- 1. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

- 8. asianpubs.org [asianpubs.org]

- 9. peptide.com [peptide.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

Application Notes and Protocols for the N-Terminal Protection of Methyl 4-nitro-L-phenylalaninate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-terminal protection of Methyl 4-nitro-L-phenylalaninate hydrochloride using common amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). This compound is a valuable building block in peptide synthesis and drug discovery, often utilized for the incorporation of a non-canonical amino acid that can serve as a spectroscopic probe or a precursor for further functionalization.

Introduction

The selective protection of the α-amino group of amino acids is a fundamental strategy in peptide synthesis and the chemical modification of amino acids. The choice of the protecting group is crucial and depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps. This compound possesses a reactive primary amine that requires protection to enable selective reactions at other sites of the molecule or to facilitate peptide bond formation. The presence of a nitro group on the phenyl ring necessitates careful consideration of reaction conditions, especially during deprotection, to avoid undesired side reactions.

This document outlines robust and reproducible protocols for the installation of Boc, Cbz, and Fmoc protecting groups on the N-terminus of this compound. It also provides standard deprotection procedures with a special focus on maintaining the integrity of the nitro functional group.

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the N-terminal protection of this compound with different protecting groups.

| Protecting Group | Reagent | Base | Solvent | Reaction Time | Typical Yield | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) | Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water | 2-12 hours | >90% | Trifluoroacetic acid (TFA) in DCM; HCl in Dioxane |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium Bicarbonate (NaHCO₃) or N-Methylmorpholine (NMM) | Dioxane/Water or THF/Water | 2-6 hours | >85% | H₂/Pd-C (with caution for nitro group reduction); Transfer Hydrogenation; HBr in Acetic Acid |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA) | Dioxane/Water or Acetonitrile/Water | 1-4 hours | >90% | 20% Piperidine in DMF |

Experimental Protocols

N-Boc Protection of this compound

This protocol describes the protection of the amino group with a tert-Butoxycarbonyl (Boc) group.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM (10 mL per gram of starting material) in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise to the stirred suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0 °C.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-Methyl 4-nitro-L-phenylalaninate as a white to pale yellow solid.

Expected Yield: >90%

N-Cbz Protection of this compound

This protocol details the protection of the amino group with a Carboxybenzyl (Cbz) group.

Materials:

-

This compound

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1, 10 mL total per gram of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.5 eq) in portions while stirring.

-

Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Cbz-Methyl 4-nitro-L-phenylalaninate.

Expected Yield: >85%

N-Fmoc Protection of this compound